molecular formula C6H5N3OS2 B1436617 2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 119011-50-6

2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B1436617
M. Wt: 199.3 g/mol
InChI Key: SQCCFCWTEILHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one” is a chemical compound. It is a derivative of thiazolo[4,5-d]pyrimidine . The molecular formula of this compound is C14H13N5O3S2 .

Scientific Research Applications

Synthesis and Structural Analysis

2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one and its derivatives have been the subject of extensive research due to their versatile applications in medicinal chemistry. For instance, novel derivatives of Pyrazolo[3,4-d]pyrimidin-4(5H)-one were synthesized and analyzed for their structural properties using various spectroscopic methods. Theoretical calculations were performed to determine the lipophilicity of these compounds, which is crucial for understanding their biological interactions (El-Tombary, 2013).

Pharmacological Activities

Various studies have been conducted to evaluate the pharmacological potentials of this chemical class:

  • Anti-Inflammatory and Ulcerogenicity Studies:

    • Some derivatives of Pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibited significant anti-inflammatory activity and minimal ulcerogenic effects, indicating their potential as safer anti-inflammatory agents (El-Tombary, 2013).
  • Diuretic Activity:

    • Thiazolo[3,2-a]pyrido[3,2-e]pyrimidine derivatives were synthesized and their diuretic, natriuretic, and kaliuretic activities were assessed, revealing structure-activity relationships crucial for their pharmacological effects (Monge et al., 1990).
  • TRPV1 Antagonists:

    • A series of 2,7-diamino-thiazolo[5,4-d]pyrimidines were identified and synthesized as TRPV1 antagonists, showcasing the chemical class's potential in modulating pain perception and inflammation (Lebsack et al., 2009).
  • Antihyperlipaemic Activity:

    • Thieno(2,3-d)pyrimidin-4-(3H) ones demonstrated noteworthy antihyperlipaemic activity, with certain derivatives showing serum triglyceride lowering activity comparable to established drugs (Shishoo et al., 1990).
  • Pharmacological Screening for Various Activities:

    • Derivatives of 5H-thiazolo[3,2-a]pyrimidine-5-ones were synthesized and evaluated for their pharmacological activities, including anti-inflammatory and ulcer inhibitory effects (Doria et al., 1985).
  • Antiplatelet and Antiphlogistic Activities:

    • Novel polycyclic pyrimidine derivatives were developed and screened for anti-aggregatory/antiphlogistic activities, indicating the chemical class's potential in cardiovascular therapeutics (Bruno et al., 2001).
  • Anti-inflammatory and Antimicrobial Agents:

    • Structurally related 1H-pyrazolyl derivatives of thiazolo[4,5-d]pyrimidines were synthesized and evaluated for their anti-inflammatory and antimicrobial activities, demonstrating their dual therapeutic potentials (Bekhit et al., 2003).
  • Antiviral Activity:

    • Thiazolopyrimidine nucleosides like 7-thia-8-oxoguanosine exhibited broad-spectrum antiviral activities against a variety of viruses, highlighting their potential in antiviral therapy (Smee et al., 1990).
  • Anticonvulsant Activity:

    • N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines were synthesized and tested for their anticonvulsant activities, contributing to the field of neuropharmacology (Kelley et al., 1995).
  • Gastroprotective Activity:

    • 4H-pyrido[1,2-a]pyrimidin-4-ones were synthesized and their cytoprotective effects against gastric damage were investigated, indicating their potential in managing gastric ulcers (Hermecz et al., 1992).

properties

IUPAC Name

2-methylsulfanyl-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS2/c1-11-6-9-4-3(12-6)5(10)8-2-7-4/h2H,1H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCCFCWTEILHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one

CAS RN

119011-50-6
Record name 2-(methylsulfanyl)-4H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-amino-2-(methylthio)thiazole-5-carbonitrile (800 mg) in formic acid (8 mL) was added concentrated sulfuric acid (3.2 mL) dropwise for 15 min. The reaction mixture was stirred at 90-100° C. for 1 h and allowed to rt. The reaction mixture was poured into ice cooled water and stirred for 15 min. The precipitated solid was filtered, washed with water and dried to give the product as a white color solid (820 mg, 88%), mp 260-262° C. 1H NMR (400 MHz, DMSO-d6): δ 12.83 (1H, br s), 8.25 (1H, s), 2.80 (3H, s); LC-MS (negative ion mode): m/z 198 (M−H)−.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one
Reactant of Route 2
Reactant of Route 2
2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one
Reactant of Route 3
Reactant of Route 3
2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one
Reactant of Route 4
Reactant of Route 4
2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one
Reactant of Route 5
Reactant of Route 5
2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one
Reactant of Route 6
2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.